3-Chloro-2-methylbenzenesulfonyl chloride
Overview
Description
3-Chloro-2-methylbenzenesulfonyl chloride is an aryl sulfonyl chloride derivative . It is used in the preparation of benzisoxazole sulfonamides, which are useful in the treatment of diseases .
Synthesis Analysis
This compound may be used in the synthesis of ethyl [6-(3-chloro-2-methyl-benzenesulfonyl-amino)-pyridin-2-yl]-acetate and ethyl 2-(2-{[(3-chloro-2-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate .Molecular Structure Analysis
The molecular formula of this compound is C7H6Cl2O2S . The molecular weight is 225.092 Da .Physical And Chemical Properties Analysis
The compound appears as white to light yellow crystals . It has a melting point of 71-74 °C and a predicted boiling point of 312.6±35.0 °C . The predicted density is 1.458±0.06 g/cm3 . It is sensitive to moisture .Scientific Research Applications
Chlorination of Sulfonhydrazones
3-Chloro-2-methylbenzenesulfonyl chloride is involved in the chlorination of sulfonhydrazones. King et al. (1971) describe the chlorination of various sulfonhydrazones, highlighting the chemical's role in forming different by-products through a process involving hydrolysis and further chlorination (King et al., 1971).
Solvation Effects in Hydrolysis
Ivanov et al. (2004) studied the solvation effects in the hydrolysis of 2-methylbenzenesulfonyl chloride, which shares structural similarity with this compound. Their research focuses on understanding the kinetics and structural energy parameters influenced by the kind of halogen in the hydrolysis process (Ivanov, Kislov, & Gnedin, 2004).
Polymerization Initiator Efficiency
Gurr et al. (2005) explored the efficiency of p-toluenesulfonyl chloride, a compound structurally related to this compound, as an initiator for polymerization. This study provides insights into the by-products and reactions relevant to the polymerization process involving sulfonyl chlorides (Gurr, Mills, Qiao, & Solomon, 2005).
Antibacterial Agent Synthesis
Abbasi et al. (2015) researched the synthesis of compounds using 4-methylbenzenesulfonyl chloride, demonstrating its potential in creating potent antibacterial agents. This suggests the possibility of this compound being used in similar contexts for antibacterial purposes (Abbasi et al., 2015).
Dye Intermediate Synthesis
Bo (2007) discussed the synthesis and characterization of dye intermediates containing sulfonamide as a linking group, involving 3-methyl-4-acetaminobenzenesulfonyl chloride. This research underscores the potential use of related sulfonyl chlorides in dye manufacturing (Bo, 2007).
Synthesis of Antiplatelet Drug Intermediate
Li, Xu, and Zhang (2012) reported the synthesis of a compound using 3-nitrobenzenesulfonyl chloride, a key intermediate for the antiplatelet drug Clopidrogel. This indicates the potential application of this compound in pharmaceutical synthesis (Li, Xu, & Zhang, 2012).
Green Synthesis of Dyes
Zhong-xiu (2009) described a novel green synthesis method for 3-nitrobenzenesulfonyl chloride, an important reactive dye intermediate. This highlights the environmental benefits and efficiency of using sulfonyl chlorides in dye production (Chen Zhong-xiu, 2009).
Safety and Hazards
3-Chloro-2-methylbenzenesulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage . Precautionary measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
3-Chloro-2-methylbenzenesulfonyl chloride, like other sulfonyl chlorides, is likely to undergo nucleophilic substitution reactions with its targets. The chlorine atom is displaced by a nucleophile, such as an amine or alcohol group on the target molecule, leading to the formation of a sulfonamide or sulfonate ester .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive molecules could influence the action, efficacy, and stability of this compound . For example, its reactivity might be enhanced in a basic environment due to the increased presence of nucleophiles.
properties
IUPAC Name |
3-chloro-2-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIYKAQPQRTBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335050 | |
Record name | 3-Chloro-2-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80563-86-6 | |
Record name | 3-Chloro-2-methylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80563-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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